3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups. One common method involves the reaction of 3-amino-3-phenylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure selective protection of the amino group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, while the amino group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound is often used in peptide coupling reactions, where the carboxyl group reacts with amino groups of other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, deprotection of the Boc group yields the free amine, which can then participate in further coupling reactions to form peptides.
Scientific Research Applications
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. Its Boc-protected amino group allows for selective reactions, making it valuable in multi-step synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: Research into drug development often utilizes this compound to design and synthesize peptide-based therapeutics. Its structural properties make it a useful tool in the development of enzyme inhibitors and receptor agonists/antagonists.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar compounds to 3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid include:
3-Amino-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid: Similar structure but with variations in the position of the Boc group.
4-((tert-butoxycarbonyl)amino)butanoic acid: Another Boc-protected amino acid with a different carbon chain length.
N-Boc-cis-4-N-Fmoc-amino-L-proline: A Boc-protected amino acid used in peptide synthesis with different protecting groups .
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in synthetic applications.
Biological Activity
3-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, often referred to as Boc-3-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 296.34 g/mol
- CAS Number : 141403-49-8
The compound features a tert-butoxycarbonyl (Boc) protective group, commonly used in peptide synthesis to protect amines during reactions. Its structure allows for various modifications, enhancing its biological activity.
The biological activity of Boc-3-amino acid is primarily attributed to its role as a building block in peptide synthesis and its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases, including cancer.
- Modulation of Protein Interactions : By acting as a ligand for specific proteins, Boc-3-amino acid can alter protein-protein interactions, potentially influencing cellular functions and disease progression.
Anticancer Properties
Research indicates that Boc-3-amino acid derivatives exhibit anticancer properties through multiple mechanisms:
- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of this compound can significantly reduce the proliferation of cancer cells by inducing apoptosis (programmed cell death) .
- Inhibition of Tumor Growth : In vivo studies using mouse models have shown that administration of Boc-modified peptides led to reduced tumor sizes compared to control groups .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of Boc-3-amino acid:
- Cytoprotective Activity : The compound has been found to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents . This suggests a potential role in treating neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of Boc-3-amino acid derivatives on various cancer cell lines, including breast and prostate cancer. Results indicated a significant decrease in cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .
- Neuroprotection in Animal Models :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11(15)8-12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
VGZYANPTTUSKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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